

Lorlatinib acetate analytical method validation against standards

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Compound Focus: Lorlatinib acetate

CAS No.: 1924207-18-0

Cat. No.: S539185

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Summary of Analytical Methods for Lorlatinib

The table below summarizes the core parameters of two validated methods for quantifying Lorlatinib, one for Active Pharmaceutical Ingredients (API) and another for biological samples.

Method Parameter	RP-HPLC Method (for API)	LC-MS/MS Method (for Bioanalysis)
Application Scope	Estimation in API and pharmaceutical dosage forms [1]	Quantification in mouse serum, tissues, and human cerebrospinal fluid [2] [3] [4]
Separation Column	Hypersil C18 (4.6mm x 150mm, 5µm) [1]	Aquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7µm) [2]
Mobile Phase	Methanol:Water (25:75 %v/v) [1]	0.1% Formic Acid and Methanol (Gradient elution) [2]
Flow Rate	1.0 mL/min [1]	0.5 mL/min [2]
Detection	UV at 310 nm [1]	Tandem Mass Spectrometry (MRM mode) [2]

Method Parameter	RP-HPLC Method (for API)	LC-MS/MS Method (for Bioanalysis)
Retention Time	~3.5 minutes [1]	Not explicitly stated
Linearity Range	Not fully detailed (LOD: 0.332 µg/mL, LOQ: 1.008 µg/mL) [1]	5-1000 ng/mL in serum; 5-500 ng/mL in tissues [2]
Validation Results	Precision (%RSD) and Accuracy (%Recovery ~98.96%) within acceptable limits [1]	Accuracy: -6.42% to 8.84%; Precision: 1.69% to 10.98% [2]

Detailed Experimental Protocols

Here is a deeper dive into the methodologies and experimental workflows for the two key analytical techniques.

RP-HPLC for API and Dosage Forms

This method was developed to be a simple and economical option for routine quality control in industrial settings [1].

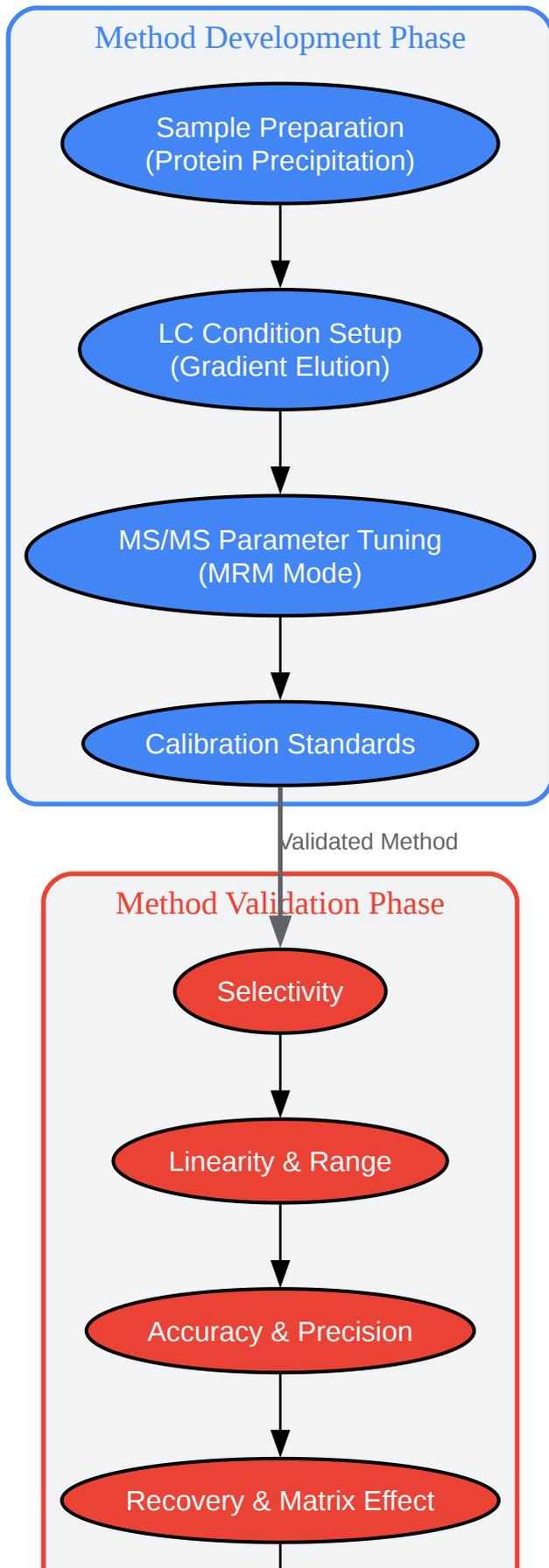
- **Sample Preparation:** The method involves preparing a solution of the Lorlatinib API or a processed sample of the marketed pharmaceutical dosage form.
- **Chromatographic Conditions:** As detailed in the table above, the method uses an isocratic (constant-composition) mobile phase. The column temperature is maintained at 38°C.
- **Method Validation:** The validation data supporting this method includes:
 - **Repeatability & Precision:** The %RSD for repeatability and intermediate precision were reported to be within acceptable limits.
 - **Accuracy:** The percentage recovery was found to be 98.96%, indicating high accuracy.
 - **Sensitivity:** The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined to be 0.332 µg/mL and 1.008 µg/mL, respectively.

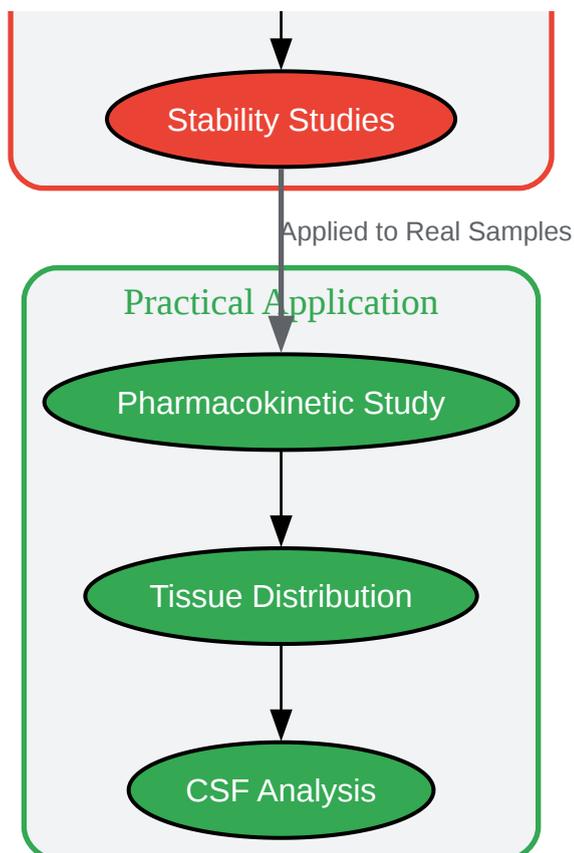
LC-MS/MS for Biological Matrices

This method is designed for sensitivity and specificity in complex biological samples like serum, tissue homogenates, and cerebrospinal fluid (CSF) [2] [3].

- **Sample Preparation:**
 - **Serum/Plasma:** Proteins are precipitated using methanol, which also extracts the drug. An internal standard (e.g., Afatinib-d6) is added for quantification accuracy [2] [4].
 - **Tissues:** Tissues are homogenized in methanol, followed by centrifugation to obtain a supernatant for analysis [2].
- **LC-MS/MS Conditions:** The method uses a gradient elution to separate Lorlatinib from endogenous compounds. Detection is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific ion transitions (precursor m/z 407.28 → product m/z 228.09 for Lorlatinib) [2].
- **Method Validation:** The validation for bioanalytical methods is rigorous due to complex matrices [2]:
 - **Selectivity:** The method confirmed no interference from endogenous substances.
 - **Accuracy & Precision:** Both within-day and between-day accuracy and precision were within the predefined acceptable ranges.
 - **Matrix Effect & Recovery:** The recovery of Lorlatinib from serum and tissues ranged from 91.4% to 115.0%, and the matrix effect was also deemed acceptable.

The following diagram illustrates the complete workflow for developing and validating the LC-MS/MS method for biological samples.





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Standards and Impurity Analysis

For a complete analytical method validation, compliance with regulatory standards is crucial. While the search results do not provide a full comparison against USP or EP monographs, they do offer insights into related practices.

- **Impurity Reference Standards: Lorlatinib tert-butyl Acetate Impurity** (CAS 2306101-64-2) is available as a characterized impurity standard. Suppliers indicate that such impurities can be used for "analytical method development, method validation (AMV), and Quality Control (QC)" for Abbreviated New Drug Applications (ANDA). Furthermore, traceability to pharmacopeial standards (USP/EP) can be provided based on feasibility [5]. This highlights the importance of qualified impurities in method validation.

How to Proceed with Your Comparison Guide

To build the comprehensive comparison guide you are aiming for, I suggest you:

- **Consult Pharmacopeias Directly:** Access the latest versions of the **United States Pharmacopeia (USP)** and **European Pharmacopoeia (EP)**. Check if they now include official monographs for Lorlatinib, which would define the standard reference methods and acceptance criteria.
- **Review ANDA Submissions:** Scientific documents and methods published in relation to Abbreviated New Drug Applications (ANDA) often contain detailed, head-to-head comparative validation data to demonstrate equivalence to a reference product.
- **Expand Literature Search:** Use scientific databases with a focus on "comparative study" or "method comparison" as keywords, in addition to "lorlatinib analytical method validation."

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